Cas no 1551264-63-1 (tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate)
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate
- EN300-20146806
- SCHEMBL15938511
- EN300-701392
- Rel-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate
- rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate
- 1551264-63-1
- 1333469-04-7
-
- Inchi: 1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9+/m1/s1
- InChI Key: MDFWHHAKFURWJC-BDAKNGLRSA-N
- SMILES: O(C(C)(C)C)C([C@@H]1CCC[C@@H](C1)N)=O
Computed Properties
- Exact Mass: 199.157228913g/mol
- Monoisotopic Mass: 199.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 52.3Ų
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20146806-1g |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |
1551264-63-1 | 1g |
$2083.0 | 2023-09-16 | ||
| Enamine | EN300-20146806-5g |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |
1551264-63-1 | 5g |
$6043.0 | 2023-09-16 | ||
| Enamine | EN300-20146806-10g |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |
1551264-63-1 | 10g |
$8961.0 | 2023-09-16 | ||
| Enamine | EN300-20146806-0.05g |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |
1551264-63-1 | 0.05g |
$1750.0 | 2023-09-16 | ||
| Enamine | EN300-20146806-0.1g |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |
1551264-63-1 | 0.1g |
$1834.0 | 2023-09-16 | ||
| Enamine | EN300-20146806-0.25g |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |
1551264-63-1 | 0.25g |
$1917.0 | 2023-09-16 | ||
| Enamine | EN300-20146806-0.5g |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |
1551264-63-1 | 0.5g |
$2000.0 | 2023-09-16 | ||
| Enamine | EN300-20146806-1.0g |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |
1551264-63-1 | 1.0g |
$671.0 | 2023-07-08 | ||
| Enamine | EN300-20146806-2.5g |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |
1551264-63-1 | 2.5g |
$4084.0 | 2023-09-16 | ||
| Enamine | EN300-20146806-5.0g |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |
1551264-63-1 | 5.0g |
$1945.0 | 2023-07-08 |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate
Terminology and Overview of tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate
The compound with CAS number 1551264-63-1, commonly referred to as tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable substrate in various chemical reactions and applications. The tert-butyl group attached to the cyclohexane ring provides steric hindrance, which can influence the reactivity and selectivity of the molecule in different chemical environments.
Recent studies have highlighted the importance of tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate in asymmetric synthesis. Researchers have demonstrated that the stereochemistry at the 1R and 3S positions plays a crucial role in determining the product's enantioselectivity during catalytic processes. This has led to its application in the synthesis of complex natural products and bioactive molecules, where high enantiomeric excess is required.
The synthesis of tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate involves multi-step reactions, often starting from readily available starting materials. One common approach involves the alkylation of a cyclohexanecarboxylic acid derivative followed by stereoselective reduction to introduce the amino group. The use of chiral catalysts has been pivotal in achieving the desired stereochemistry at both the 1R and 3S positions.
In terms of applications, tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate has found utility in pharmaceutical research. Its structure allows for further functionalization to create bioisosteric replacements or to modify pharmacokinetic properties. For instance, recent research has explored its use as a building block for peptide-like molecules with improved stability and bioavailability.
Furthermore, the compound has been employed in materials science for the development of novel polymers. The combination of a bulky tert-butyl group and an amino functionality provides unique opportunities for creating materials with tailored mechanical and thermal properties. This dual functionality makes it a versatile monomer in polymer synthesis.
From an analytical standpoint, determining the purity and stereochemistry of tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate requires advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods are essential for confirming both the molecular structure and the absolute configuration at the chiral centers.
In conclusion, tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate is a versatile compound with applications spanning organic synthesis, pharmaceuticals, and materials science. Its unique structure and stereochemistry make it a valuable tool for researchers aiming to develop complex molecules with specific biological or physical properties.
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